N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-12(2)27(24,25)16-5-3-4-14(10-16)18(23)22-19-21-17(11-26-19)13-6-8-15(20)9-7-13/h3-12H,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJNZOBRHLMKCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(isopropylsulfonyl)benzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article delves into its structural characteristics, synthesis methods, and various biological effects, supported by data tables and relevant case studies.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 420.9 g/mol. Its structure includes a thiazole ring, an isopropylsulfonyl group, and a chlorophenyl moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.9 g/mol |
| CAS Number | 919843-32-6 |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through the condensation of α-haloketones with thiourea.
- Sulfonylation : The introduction of the isopropylsulfonyl group is performed using isopropylsulfonyl chloride in the presence of a base like pyridine.
- Amidation : The final step involves reacting the thiazole derivative with an appropriate benzoyl chloride to form the benzamide.
Biological Activity
This compound exhibits several notable biological activities:
1. Antimicrobial Activity
- The compound has shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis.
- A study reported IC50 values indicating significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent .
2. Enzyme Inhibition
- It has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. Some derivatives have demonstrated IC50 values as low as 0.63 µM against AChE, indicating potent enzyme inhibition .
3. Antiviral Properties
- Research indicates that thiazole derivatives can exhibit antiviral activity, particularly against RNA viruses such as HCV and DENV. The compound's structural features may enhance its interaction with viral targets .
4. Anticancer Potential
- Preliminary studies suggest that this compound may possess anticancer properties, potentially inhibiting tumor cell proliferation through various mechanisms .
Case Studies
- Study on Antimicrobial Activity
- Enzyme Inhibition Research
Comparison with Similar Compounds
Key Observations :
- The target compound’s benzamide-thiazole scaffold differs from the triazole-thione systems in , which lack the amide linkage but share sulfonyl motifs.
- Compound 21a shares the thiazole and sulfonamide groups but replaces the benzamide with a sulfamoylphenylamino propanoate, altering polarity and hydrogen-bonding capacity.
Spectroscopic Comparisons
Infrared (IR) Spectroscopy
Analysis :
Nuclear Magnetic Resonance (NMR)
- 1H-NMR : Aromatic protons in the target compound’s 4-chlorophenyl and benzamide groups would resonate at δ 7.2–8.0 ppm, similar to compounds [4–15] .
- 13C-NMR : The isopropylsulfonyl group would exhibit distinct signals for CH(CH₃)₂ (~25–30 ppm) and SO₂ (~55 ppm), comparable to sulfonyl-containing analogs in .
Physicochemical Properties
Discussion :
- The target compound’s isopropylsulfonyl group may improve lipid solubility compared to the polar triazole-thiones .
- Compound 21a’s ester and hydrazine groups enhance hydrophilicity but reduce metabolic stability relative to the benzamide core.
Research Implications
- Synthetic Flexibility : The target compound’s benzamide-thiazole scaffold allows for modular substitutions, enabling optimization of bioactivity and pharmacokinetics.
- Drug Design : Structural parallels with sulfonamide-bearing compounds suggest utility in targeting carbonic anhydrases or tyrosine kinases, though further studies are needed.
Preparation Methods
Hantzsch Thiazole Cyclization
The 4-(4-chlorophenyl)thiazol-2-amine intermediate is synthesized via the Hantzsch thiazole synthesis. A mixture of 4-chlorophenacyl bromide (1.0 eq) and thiourea (1.2 eq) in anhydrous ethanol undergoes reflux at 78°C for 12 hours under nitrogen. The reaction mechanism proceeds through nucleophilic attack by the thiourea’s sulfur atom on the α-carbon of the ketone, followed by cyclodehydration.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 85% yield |
| Temperature | 78°C | <5% byproducts |
| Reaction Time | 12 hr | Max conversion |
Purification via recrystallization (ethanol/water, 3:1) yields white crystals (mp 148–150°C). Characterization by $$ ^1H $$ NMR confirms the thiazole structure: δ 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 7.48 (s, 1H, NH₂).
Sulfonylation of Benzamide Precursor
Synthesis of 3-(Isopropylsulfonyl)benzoyl Chloride
3-(Isopropylsulfonyl)benzoic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) in dry dichloromethane (DCM) at 0°C. The mixture warms to room temperature and stirs for 4 hr, followed by solvent evaporation to yield the acyl chloride.
Critical Considerations :
- Excess thionyl chloride ensures complete conversion (GC-MS purity >98%).
- Moisture-free conditions prevent hydrolysis to the carboxylic acid.
Amide Bond Formation
Coupling Reaction
The thiazole amine (1.0 eq) reacts with 3-(isopropylsulfonyl)benzoyl chloride (1.1 eq) in DCM containing triethylamine (2.0 eq) at 0–5°C. After 2 hr, the reaction warms to 25°C and stirs for 12 hr.
Workup Protocol :
- Quench with ice-cwater (50 mL).
- Extract with DCM (3 × 30 mL).
- Dry over anhydrous Na₂SO₄.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:2).
Yield Data :
| Method | Purity (HPLC) | Isolated Yield |
|---|---|---|
| Column Chromatography | 99.1% | 72% |
| Recrystallization | 98.5% | 65% |
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces the coupling time from 12 hr to 45 min, achieving comparable yields (70–73%). This method minimizes thermal decomposition of the sulfonyl group.
Solid-Phase Synthesis
Immobilizing the thiazole amine on Wang resin enables iterative coupling with 3-(isopropylsulfonyl)benzoic acid using HBTU activation. While scalable, this approach yields lower purity (89–92%).
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 65:35) shows a single peak at tᵣ = 6.8 min, confirming >99% purity.
Industrial-Scale Considerations
Cost-Effective Modifications
- Replacing DCM with toluene reduces solvent costs by 40% without compromising yield.
- Catalytic triethylamine (0.5 eq) with molecular sieves minimizes base usage.
Challenges and Solutions
Sulfonyl Group Stability
The isopropylsulfonyl moiety is prone to hydrolysis under acidic conditions. Neutral pH during workup (pH 6.5–7.5) preserves integrity.
Thiazole Ring Oxidation
Storage under nitrogen at −20°C prevents thiazole oxidation, maintaining compound stability for >6 months.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
